Dinotefuran DN Hydrochloride
Overview
Description
Dinotefuran DN Hydrochloride is a chemical compound with the molecular formula C7H15N3O·HCl It is a derivative of guanidine, a strong organic base, and features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinotefuran DN Hydrochloride typically involves the reaction of guanidine derivatives with tetrahydrofuran-based intermediates. One common method involves the reaction of 1-methylguanidine with 3-chloromethyl tetrahydrofuran under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dinotefuran DN Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the guanidine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a wide range of substituted guanidine derivatives.
Scientific Research Applications
Dinotefuran DN Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dinotefuran DN Hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the biological context. For example, it may inhibit the activity of enzymes involved in metabolic pathways or modulate the function of receptors in the nervous system.
Comparison with Similar Compounds
Dinotefuran DN Hydrochloride can be compared with other similar compounds, such as:
1-Methyl-2-nitro-3-((tetrahydrofuran-3-yl)methyl)guanidine: This compound has a nitro group instead of a hydrochloride group, which can significantly alter its chemical properties and biological activity.
1-Methyl-3-((tetrahydrofuran-3-yl)methyl)urea: This compound features a urea moiety instead of a guanidine moiety, leading to different reactivity and applications.
Properties
IUPAC Name |
2-methyl-1-(oxolan-3-ylmethyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-9-7(8)10-4-6-2-3-11-5-6;/h6H,2-5H2,1H3,(H3,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMWTAXTPQJYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1CCOC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939773-22-5 | |
Record name | N-methyl-N'-[(oxolan-3-yl)methyl]guanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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